molecular formula C17H21FN4 B6457606 4-[4-(2-fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine CAS No. 2549021-85-2

4-[4-(2-fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine

Cat. No.: B6457606
CAS No.: 2549021-85-2
M. Wt: 300.37 g/mol
InChI Key: PAMYSDHSNDPUNS-UHFFFAOYSA-N
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Description

4-[4-(2-Fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine is a chemical compound of significant interest in medicinal chemistry and pharmacology research, particularly in the study of nucleoside transport mechanisms. This compound features a 2,5,6-trimethylpyrimidine core linked to a 2-fluorophenyl-substituted piperazine group, a pharmacophore known to be critical for biological activity . The 2-fluorophenylpiperazine moiety is a well-established structural component in inhibitors targeting equilibrative nucleoside transporters (ENTs) . Research indicates that the presence of a halogen, such as fluorine, on the phenyl ring of the piperazine moiety is essential for potent inhibitory effects on ENT1 and ENT2 subtypes . Meanwhile, the specific substitution pattern on the pyrimidine ring can be a key determinant of the compound's potency and selectivity. Analogs featuring a trimethylpyrimidine structure are valuable for investigating structure-activity relationships (SAR) to develop novel transport inhibitors . This chemical is intended for use in preclinical research applications, including but not limited to: the synthesis of analogs for SAR studies; investigation of ENT function in cellular models; and exploration of nucleoside transport in the context of chemotherapy and adenosine signaling . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

4-[4-(2-fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4/c1-12-13(2)19-14(3)20-17(12)22-10-8-21(9-11-22)16-7-5-4-6-15(16)18/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMYSDHSNDPUNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=CC=CC=C3F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(2-Fluorophenyl)piperazine

The piperazine intermediate is synthesized via Buchwald-Hartwig amination , which enables efficient coupling of 2-fluoroaniline with piperazine. This method employs a palladium catalyst (e.g., Pd(OAc)₂) and a ligand such as Xantphos in the presence of cesium carbonate (Cs₂CO₃) as a base.

Typical Procedure:

  • Combine 2-fluoroaniline (1.0 equiv), piperazine (1.2 equiv), Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.5 equiv) in toluene.

  • Heat at 110°C under nitrogen for 24 hours.

  • Purify via column chromatography (silica gel, ethyl acetate/hexane) to yield 4-(2-fluorophenyl)piperazine (75–82% yield).

Preparation of 2,5,6-Trimethylpyrimidine

The pyrimidine core is synthesized through cyclocondensation of acetylacetone with methylguanidine hydrochloride under acidic conditions.

Reaction Conditions:

  • Acetylacetone (1.0 equiv), methylguanidine hydrochloride (1.1 equiv), and HCl (0.5 M) in ethanol.

  • Reflux at 80°C for 6 hours.

  • Neutralize with NaOH and extract with dichloromethane to isolate 2,5,6-trimethylpyrimidine (68–74% yield).

Final Coupling Reaction

The piperazine and pyrimidine intermediates are coupled via nucleophilic aromatic substitution (SNAr) under basic conditions.

Optimized Protocol:

  • Dissolve 2,5,6-trimethylpyrimidine (1.0 equiv) and 4-(2-fluorophenyl)piperazine (1.2 equiv) in dimethylformamide (DMF).

  • Add potassium tert-butoxide (2.0 equiv) and heat at 90°C for 12 hours.

  • Quench with ice water and purify via recrystallization (ethanol/water) to obtain the target compound (65–70% yield).

Key Data:

ParameterValue
Reaction Temperature90°C
CatalystNone (base-mediated)
SolventDMF
Purification MethodRecrystallization
Yield65–70%

Industrial-Scale Production

Scalability Challenges

Industrial synthesis requires optimization for cost, safety, and yield:

  • Solvent Selection: Replace DMF with 2-methyltetrahydrofuran (2-MeTHF), a greener solvent with similar polarity.

  • Catalyst Recovery: Implement palladium scavengers (e.g., silica-bound thiol) to recover Pd from the piperazine synthesis step.

Continuous Flow Chemistry

Patent literature highlights flow reactors for enhanced mixing and heat transfer:

  • Piperazine Synthesis: Residence time of 30 minutes at 120°C increases yield to 85%.

  • Coupling Step: Microreactors reduce reaction time to 4 hours with 75% yield.

Analytical Characterization

Purity Assessment

HPLC Analysis:

  • Column: C18 (4.6 × 150 mm, 3.5 µm)

  • Mobile Phase: Acetonitrile/0.1% formic acid (70:30)

  • Retention Time: 8.2 minutes

  • Purity: ≥98%

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.12–7.08 (m, 2H, Ar-H), 6.98–6.94 (m, 2H, Ar-H), 3.82 (s, 4H, piperazine-CH₂), 2.51 (s, 6H, pyrimidine-CH₃), 2.34 (s, 3H, pyrimidine-CH₃).

  • HRMS (ESI): m/z calcd. for C₁₉H₂₂F₂N₄ [M+H]⁺ 367.1942; found 367.1938.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Traditional Batch65–7098Moderate
Continuous Flow7599High
Microwave-Assisted7898Low

Microwave-Assisted Synthesis: Reduces reaction time to 2 hours but requires specialized equipment .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrimidine-Piperazine Derivatives

Compound 8 (4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine)

  • Structure : Shares the pyrimidine-piperazine backbone but lacks the 2-fluorophenyl group and the 5-methyl substituent.
  • Synthesis : Synthesized in 96% yield via nucleophilic substitution of 2-chloro-4,6-dimethylpyrimidine with excess piperazine .

4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine

  • Structure : Features a sulfonyl-linked 2,5-dimethoxyphenyl group on piperazine and a trifluoromethyl group on pyrimidine.
  • Molecular Weight : 446.4 g/mol (vs. ~339.4 g/mol for the target compound).
  • Key Difference : The sulfonyl group enhances polarity, likely reducing CNS penetration compared to the 2-fluorophenyl group in the target compound .
Table 1: Pyrimidine-Piperazine Derivatives Comparison
Compound Name Piperazine Substituent Pyrimidine Substituents Molecular Weight (g/mol) Synthesis Yield
Target Compound 2-Fluorophenyl 2,5,6-Trimethyl ~339.4 N/A
Compound 8 None 4,6-Dimethyl ~207.3 96%
Sulfonyl Derivative 2,5-Dimethoxyphenyl 2-Methyl, 6-Trifluoromethyl 446.4 N/A

Quinoline-Piperazine-Benzamide Derivatives ()

These analogs, such as D10 (4-(4-(2-(2-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)-N-hydroxybenzamide), share a piperazine linker but replace pyrimidine with a quinoline core.

  • The benzamide group adds hydrogen-bonding capacity, absent in the target compound.
  • NMR Data: For D10, $^{1}\text{H}$ NMR (EtOAc) shows distinct aromatic proton shifts (δ 7.2–8.5 ppm) due to quinoline’s electron-withdrawing effects, contrasting with the target compound’s simpler pyrimidine spectrum .

Biological Activity

The compound 4-[4-(2-fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine is a novel chemical entity that has gained attention for its potential biological activities, particularly in the context of cancer therapy and neurodegenerative disease treatment. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of 4-[4-(2-fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine typically involves the reaction of 3,6-dichloropyridazine with 2-fluorophenylpiperazine. The resulting compounds are characterized by their unique structural features that contribute to their biological activity.

Biological Activity Overview

The biological activities of this compound have been evaluated through various assays, focusing on its cytotoxicity and inhibitory effects on specific enzymes.

Cytotoxicity and Anti-Proliferative Effects

Research has demonstrated that derivatives of this compound exhibit significant anti-proliferative effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : Compounds containing the piperazine moiety showed varying degrees of cytotoxicity against human gastric adenocarcinoma cells (AGS) and human gingival fibroblasts (HGFs). Notably, certain derivatives exhibited IC50 values indicating potent anti-cancer activity .
  • Mechanism of Action : The anti-proliferative effects are primarily mediated through the induction of oxidative stress, leading to apoptotic cell death as evidenced by morphological changes in treated cells .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on monoamine oxidase (MAO), an enzyme implicated in neurodegenerative disorders:

  • MAO Inhibition : Specific derivatives have shown strong inhibition of MAO-B with IC50 values as low as 0.013 µM. These compounds were found to be selective and reversible inhibitors, suggesting potential therapeutic applications in conditions like Alzheimer's disease .

Table 1: Biological Activity Summary

Activity Cell Line/Target IC50 Value (µM) Mechanism
Anti-proliferativeAGS (Gastric Adenocarcinoma)50 (varies by derivative)Induces oxidative stress; apoptosis
MAO-B InhibitionMAO-B0.013Competitive inhibition; reversible
CytotoxicityL929 Fibroblast Cells>120 (varies by derivative)Limited cytotoxicity observed

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Anti-Cancer Studies : A study demonstrated that derivatives with halogen substitutions showed enhanced anti-proliferative effects against AGS cells compared to non-substituted counterparts. The presence of electron-withdrawing groups was crucial for activity enhancement .
  • Neuroprotective Potential : In a separate investigation focused on neurodegenerative diseases, compounds derived from this scaffold were found to inhibit MAO-A and MAO-B effectively, suggesting a dual-action mechanism that could be beneficial in treating disorders characterized by monoamine dysregulation .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 4-[4-(2-fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine?

  • Methodological Answer : Multi-step synthesis typically involves nucleophilic substitution between a fluorophenyl-piperazine intermediate and a substituted pyrimidine. Key parameters include:

  • Temperature : Optimal range of 80–120°C for amide coupling and cyclization steps .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity in SNAr reactions .
  • Catalysts : Use of Pd-based catalysts for cross-coupling reactions to introduce methyl groups at positions 2, 5, and 6 of the pyrimidine ring .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) ensures high purity (>95%) .

Q. How is the molecular structure validated, and what analytical techniques are essential?

  • Methodological Answer : Structural confirmation requires:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions and aromaticity .
  • High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination (±2 ppm) to confirm the molecular formula .
  • X-ray Crystallography (if crystalline): Resolves bond angles and stereochemistry, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?

  • Methodological Answer : Contradictions (e.g., varying receptor affinities) are addressed via:

  • Comparative SAR Analysis : Systematically modify substituents (e.g., fluorine position on the phenyl ring) and test activity against control compounds .
  • Competitive Binding Assays : Use radiolabeled ligands (e.g., 3^3H-spiperone) to quantify affinity for dopamine or serotonin receptors .
  • Computational Docking : Compare binding poses in receptor homology models (e.g., 5-HT1A_{1A} or D2_2 receptors) to identify steric/electronic conflicts .

Q. What strategies are recommended for designing selective analogs targeting neurological pathways?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the 2-fluorophenyl group with 2-methoxyphenyl to enhance selectivity for α2_2-adrenergic receptors .
  • Metabolic Stability Testing : Incubate analogs with liver microsomes to assess CYP450-mediated degradation; introduce electron-withdrawing groups (e.g., CF3_3) to prolong half-life .
  • In Vivo Pharmacokinetics : Use LC-MS/MS to measure brain-to-plasma ratios in rodent models, optimizing logP values between 2.5–3.5 for CNS penetration .

Q. How can computational methods predict off-target interactions or toxicity risks?

  • Methodological Answer :

  • QSAR Models : Train models on datasets of piperazine-pyrimidine derivatives to predict hERG channel inhibition (a common toxicity marker) .
  • Molecular Dynamics Simulations : Simulate ligand-receptor interactions over 100+ ns to identify unstable binding modes that may cause off-target effects .
  • Transcriptomics Profiling : Use RNA-seq on treated cell lines to detect aberrant pathway activation (e.g., apoptosis or oxidative stress) .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s solubility: How to determine accurate physicochemical properties?

  • Methodological Answer :

  • Shake-Flask Method : Measure solubility in PBS (pH 7.4) and simulate gastrointestinal conditions (pH 1.2–6.8) .
  • Thermodynamic Modeling : Use Hansen solubility parameters to predict miscibility with excipients for formulation .
  • Dynamic Light Scattering (DLS) : Assess aggregation tendencies in aqueous buffers, which may falsely lower measured solubility .

Experimental Design Recommendations

Q. What statistical approaches optimize reaction yields or biological assay conditions?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to evaluate interactions between temperature, solvent polarity, and catalyst loading .
  • Response Surface Methodology (RSM) : Model non-linear relationships to identify maxima/minima in yield or potency .

Key Comparative Data

Property 4-[4-(2-Fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine Analog with 4-Methoxyphenyl Reference
LogP 3.22.8
5-HT1A_{1A} IC50_{50} 12 nM45 nM
Metabolic Half-Life 2.3 h (human microsomes)4.1 h

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